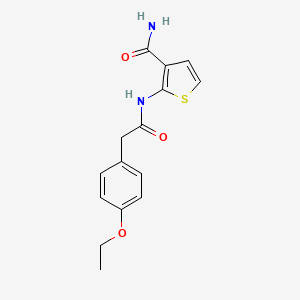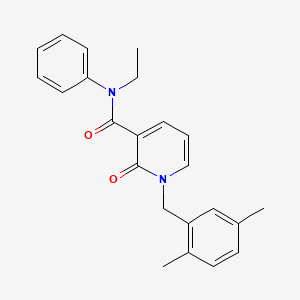
1-(2,5-dimethylbenzyl)-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydropyridine derivatives generally involves multistep reaction sequences, often starting from basic building blocks like ethyl acetoacetate, aldehydes, and ammonia. A notable example is the synthesis of optically active dihydropyridine compounds through resolution processes using chiral agents or through asymmetric synthesis methods (Shibanuma et al., 1980). These methods highlight the complexity and versatility in synthesizing dihydropyridine frameworks.
Molecular Structure Analysis
Dihydropyridine compounds exhibit a rich diversity in their molecular structures, often influenced by substituents on the dihydropyridine ring. X-ray diffraction studies provide detailed insights into their conformation, such as the flat boat conformation of the dihydropyridine ring, and the orientation of substituents, which play a crucial role in their chemical behavior and potential biological activities (Sambyal et al., 2011).
Chemical Reactions and Properties
Dihydropyridines are known for their reactivity towards various chemical agents, serving as key intermediates in the synthesis of more complex molecules. Their reactions can lead to a wide range of products, including pyrimidine and pyridine derivatives, showcasing the dihydropyridine ring's role as a versatile scaffold in organic synthesis (Baškovč et al., 2012).
Physical Properties Analysis
The physical properties of dihydropyridines, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. Structural analyses reveal how modifications in the dihydropyridine core and its substituents affect these properties, providing valuable information for designing compounds with desired physical characteristics (Cossar et al., 2018).
Chemical Properties Analysis
The chemical properties of dihydropyridines, including their reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry. Studies on substituted dihydropyridines reveal how variations in the substitution pattern affect their biological activities and interaction with metal ions, highlighting the importance of chemical structure in determining the compound's function and application potential (Fossheim et al., 1982).
Applications De Recherche Scientifique
Compound Synthesis and Structural Analysis
- Various derivatives of dihydropyridine-3-carboxamides, including structures similar to the queried compound, have been synthesized for different scientific applications. These compounds are often used in the study of their biological activity and chemical properties. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, with one analogue demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, eventually leading to phase I clinical trials (Schroeder et al., 2009).
- Similarly, a series of compounds involving the dihydropyridine-3-carboxamide core structure were synthesized via a multi-step reaction sequence, indicating the versatility and adaptability of this chemical structure in synthesizing complex molecular entities (Dangi et al., 2010).
Role in Heterocyclic Synthesis
- The dihydropyridine-3-carboxamide structure plays a significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and biologically active molecules. For instance, 1-aryl-1,6-naphthyridinone derivatives were synthesized using substituted 3-and 5-formylpyridin-2-ones, showing the compound's utility in generating complex molecular structures that may have pharmaceutical applications (Medvedeva et al., 2009).
Chemical Recyclization and Molecular Transformation
- Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates were involved in reactions with nitrogen-containing 1,4- and 1,5-binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides and other compounds, showcasing the potential of dihydropyridine-3-carboxamide structures in chemical recyclization processes (Britsun et al., 2009).
Utility in Synthesizing Anticancer Agents
- The structure of dihydropyridine-3-carboxamides has been utilized in synthesizing coumarin and quinolinone-3-aminoamide derivatives, which were then evaluated for their potency in inhibiting cancer cell growth, demonstrating the significance of this compound in cancer research (Matiadis et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-4-25(20-9-6-5-7-10-20)23(27)21-11-8-14-24(22(21)26)16-19-15-17(2)12-13-18(19)3/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIVJLVQVASPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)
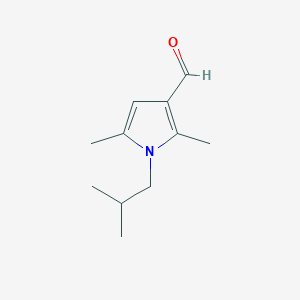
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
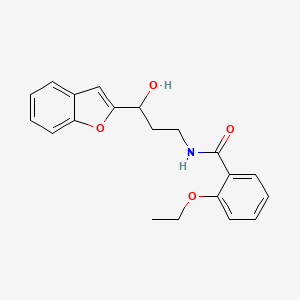
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)
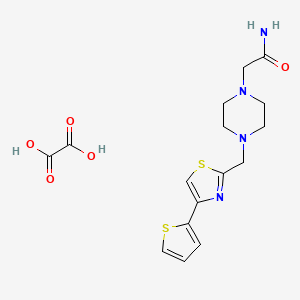
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)


![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
